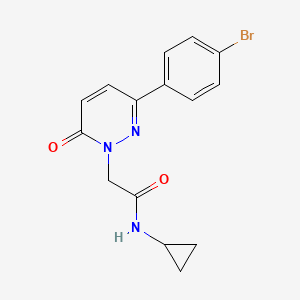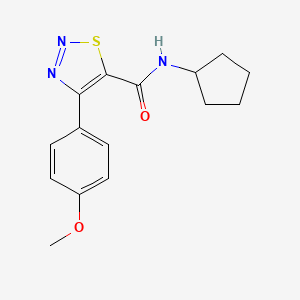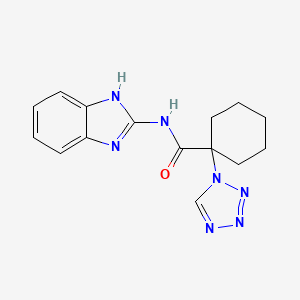![molecular formula C20H17Cl2N3O2 B15104531 (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step is the attachment of the 2,4-dichlorophenyl group, which can be done using Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
科学的研究の応用
(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . Additionally, it can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness
(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to its specific combination of the indole nucleus, piperazine ring, and 2,4-dichlorophenyl group.
特性
分子式 |
C20H17Cl2N3O2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-14-5-6-15(16(22)12-14)19(26)24-7-9-25(10-8-24)20(27)18-11-13-3-1-2-4-17(13)23-18/h1-6,11-12,23H,7-10H2 |
InChIキー |
SWCMYHSTKBZXGR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B15104448.png)

![6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15104454.png)
![1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide](/img/structure/B15104462.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B15104478.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15104484.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15104490.png)

![N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B15104505.png)

![N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15104517.png)
![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
